molecular formula C17H15NO B11863995 (1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone CAS No. 61456-83-5

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone

Katalognummer: B11863995
CAS-Nummer: 61456-83-5
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: NSNOTBCAYSDZJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone is a heterocyclic compound featuring a methyl-substituted isoquinoline core linked to a phenyl ketone group. For example, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (S6) was synthesized via benzoyl chloride and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, yielding an 89% pure white solid after chromatography . The methyl group on the isoquinoline nitrogen likely enhances lipophilicity and modulates electronic properties, influencing binding interactions in biological systems.

Eigenschaften

CAS-Nummer

61456-83-5

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

(1-methyl-1H-isoquinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C17H15NO/c1-13-16-10-6-5-7-14(16)11-12-18(13)17(19)15-8-3-2-4-9-15/h2-13H,1H3

InChI-Schlüssel

NSNOTBCAYSDZJX-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1-Methylisoquinolin-2(1H)-yl)(phenyl)methanon kann mit verschiedenen Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die palladiumkatalysierte Kupplung von tert-Butylimine von o-Iodobenzaldehyd mit Aryl- und Alkenyl-substituierten terminalen Acetylenen, gefolgt von einer kupferkatalysierten Cyclisierung . Eine andere Methode beinhaltet die Kupfer(I)-katalysierte Tandemreaktion von 2-Bromarylketonen, terminalen Alkinen und Acetonitril, die effizient dicht funktionelle Isochinoline liefert .

Industrielle Produktionsverfahren

Die industrielle Produktion von Isochinolinderivaten beinhaltet häufig großtechnische katalytische Verfahren. Beispielsweise liefert die Ru(II)-katalysierte C-H-Funktionalisierung/Annulation von primären Benzylaminen mit Sulfoxoniumyliden Isochinoline ohne die Notwendigkeit externer Oxidationsmittel . Diese Verfahren sind so konzipiert, dass sie effizient, kostengünstig und für industrielle Anwendungen skalierbar sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann zu Isochinolin-N-Oxiden oxidiert werden.

    Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen von Isochinolin umwandeln.

    Substitution: Die Phenylgruppe kann elektrophilen oder nucleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

    Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Isochinolin-N-Oxide, reduzierte Isochinoline und substituierte Isochinolinderivate.

Wissenschaftliche Forschungsanwendungen

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may confer various biological activities. This article explores its applications, focusing on scientific research, drug discovery, and potential therapeutic uses.

Pharmaceutical Development

This compound has been identified as a potential lead compound in drug discovery efforts targeting neurological disorders. Its structural features suggest it could interact with specific receptors or enzymes involved in these conditions. Research methodologies such as molecular docking studies can elucidate its binding mechanisms and predict efficacy against neurological targets.

Anticancer Activity

Studies have indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives of isoquinoline have shown activity against various cancer cell lines, including HCT-116 and MCF-7, with some compounds demonstrating IC50 values in the low micromolar range . This suggests that this compound may also possess similar anticancer activity, warranting further investigation.

Kinase Inhibition

Research into kinase inhibitors has revealed that compounds similar to this compound can inhibit multiple kinases, which are crucial in cancer signaling pathways. Understanding the selectivity and efficacy of such compounds is vital for developing targeted cancer therapies . The compound's ability to engage with kinases could provide insights into its potential as a therapeutic agent.

Case Study 1: Anticancer Screening

A series of isoquinoline derivatives were synthesized and screened for their anticancer activity against human cancer cell lines. Among these, several derivatives exhibited significant antiproliferative effects, indicating that modifications to the isoquinoline structure can enhance biological activity . This supports the hypothesis that this compound could be a candidate for further development in cancer treatment.

Case Study 2: Neurological Disorder Models

In preclinical studies focused on neurological disorders, compounds with similar structures have been tested for their neuroprotective effects. These studies often utilize models of neurodegeneration to assess the efficacy of potential therapeutic agents. The findings suggest that this compound may also provide neuroprotective benefits, making it a candidate for further exploration in treating conditions like Alzheimer's or Parkinson's disease.

Comparative Analysis of Related Compounds

Compound NameStructureNotable Properties
1-BenzylisoquinolineStructureAntimicrobial activity
3-Methylisoquinolin-2(1H)-oneStructureNeuroprotective effects
5-Phenylisoquinolin-2(1H)-oneStructurePotential anticancer activity

The table above illustrates how this compound compares to other isoquinoline derivatives, highlighting its unique properties and potential applications.

Wirkmechanismus

Der Mechanismus, durch den (1-Methylisoquinolin-2(1H)-yl)(phenyl)methanon seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann verschiedene biochemische Stoffwechselwege modulieren, was zu den beobachteten biologischen Aktivitäten führt. So kann sie beispielsweise spezifische Enzyme hemmen, die an der Krankheitsprogression beteiligt sind, oder an Rezeptoren binden, um die zelluläre Signalübertragung zu verändern.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Isoquinoline Core

Key structural analogs differ in substituents on the isoquinoline ring or adjacent moieties:

Compound Name Substituents/Modifications Yield (%) Physical State Key References
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone 6,7-Dimethoxy, dihydroisoquinoline 89 White solid
Phenyl(3,4,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-2(11bH)-yl)methanone Pyrazine-fused isoquinoline 32 Not reported
(4-Pentylisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone Pentyl chain, pyridin-2-yl ketone Not reported Not reported
(3-Chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone Benzothiophene-chloro substitution Not reported Not reported

Key Findings :

  • Electron-donating groups (e.g., methoxy in S6) improve solubility and synthetic yields compared to unsubstituted analogs .
  • Halogenation (e.g., chloro in ) may enhance electrophilic reactivity or intermolecular interactions .

Ketone Group Modifications

Variations in the ketone moiety influence pharmacological and physicochemical profiles:

Compound Name Ketone Group Biological Activity References
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone Pyrrolidinyl ketone BChE inhibition (IC50: 1.2 µM)
BT44 ((4-5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone) Sulfonyl-piperazine ketone RET agonist, neuroprotective
(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone Phenyl ketone Not reported N/A


Key Findings :

  • Pyrrolidinyl ketones exhibit potent butyrylcholinesterase (BChE) inhibition, suggesting utility in neurodegenerative diseases .
  • Sulfonyl-piperazine ketones (e.g., BT44) demonstrate neuroprotective effects via RET receptor activation, highlighting the impact of bulky substituents on target selectivity .

Biologische Aktivität

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone, also known by its CAS number 61456-83-5, is a compound belonging to the isoquinoline family. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13NO, with a molecular weight of 251.24 g/mol. The structure features an isoquinoline ring system substituted with a phenyl group and a carbonyl moiety.

PropertyValue
CAS Number 61456-83-5
Molecular Formula C16H13NO
Molecular Weight 251.24 g/mol
IUPAC Name This compound

Research indicates that compounds within the isoquinoline family often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Isoquinoline derivatives have been shown to inhibit specific enzymes, including protein kinases, which are crucial in cancer cell signaling pathways. For instance, studies have indicated that certain isoquinoline compounds can selectively inhibit kinases involved in tumor growth and proliferation .
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells by disrupting their metabolic pathways and promoting cell cycle arrest .
  • Antioxidant Properties : Some isoquinoline derivatives possess antioxidant capabilities, which can protect cells from oxidative stress and potentially reduce the risk of cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A series of derivatives related to this compound were synthesized and tested against human cancer cell lines (e.g., HCT-116 and MCF-7). The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
  • Kinase Inhibition Profiling : In a profiling study involving a panel of 244 kinases, it was found that certain isoquinoline derivatives inhibited multiple kinases at low concentrations. This broad-spectrum inhibition highlights the potential for these compounds to be developed into multi-targeted therapies for cancer treatment .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Enzyme Inhibition : Effective against specific protein kinases.
  • Anticancer Effects : Induces apoptosis and inhibits proliferation in cancer cell lines.
  • Antioxidant Activity : Provides protection against oxidative stress.

Q & A

Q. What are the key synthetic routes for (1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Pictet-Spengler Reaction : Formation of the isoquinoline core using aromatic aldehydes and amines under acidic conditions.
  • Friedel-Crafts Acylation : Introduction of the phenylmethanone group via electrophilic aromatic substitution, often catalyzed by Lewis acids like AlCl₃ .
  • Methylation : Selective N-methylation of the isoquinoline nitrogen using methylating agents (e.g., methyl iodide) under basic conditions.

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Pictet-SpenglerBenzaldehyde, NH₃, HCl (0°C, 12h)65–75
Friedel-CraftsBenzoyl chloride, AlCl₃, CH₂Cl₂ (rt, 4h)80–85
MethylationCH₃I, K₂CO₃, DMF (60°C, 6h)90–95

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and methyl group placement.
  • HPLC : Purity assessment (>98% purity required for pharmacological studies).
  • Mass Spectrometry : HRMS for molecular formula verification (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. How are common side reactions during synthesis mitigated?

  • Oxidation of Isoquinoline Core : Avoided by using inert atmospheres (N₂/Ar) and excluding strong oxidizers.
  • Over-Methylation : Controlled via stoichiometric use of methyl iodide and monitoring with TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for high yield and scalability?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance methylation efficiency .
  • Catalyst Screening : Lewis acids like FeCl₃ may reduce side products in Friedel-Crafts steps vs. AlCl₃ .
  • Flow Chemistry : Continuous reactors improve heat transfer and reduce reaction times for large-scale synthesis .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • SHELX Suite : Use SHELXL for small-molecule refinement, leveraging constraints for disordered methyl groups.
  • Twinned Data : Apply TWIN/BASF commands in SHELXTL to model pseudo-merohedral twinning .

Table 2: Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution (Å)0.84

Q. How are structure-activity relationship (SAR) studies conducted for bioactivity?

  • Derivative Synthesis : Modify the phenyl or methyl group (e.g., halogenation, methoxy substitution) .
  • Biological Assays : Test derivatives against target enzymes (e.g., estrogen receptor binding IC₅₀) .

Q. What computational methods predict ligand-receptor interactions?

  • Glide Docking : Utilizes OPLS-AA force fields for flexible ligand docking.
  • Enrichment Analysis : Validates docking poses against decoy databases to prioritize high-affinity candidates .

Table 3: Docking Scores for Estrogen Receptor Binding

DerivativeGlideScore (kcal/mol)
Parent Compound-9.2
6-Hydroxy Analog-10.5

Q. How are polymorphic forms addressed in crystallography?

  • Temperature Variation : Crystallize at 4°C vs. 25°C to isolate distinct polymorphs.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) to explain stability differences .

Q. What methodologies resolve discrepancies in biological assay data?

  • Dose-Response Curves : Repeat assays with triplicate measurements to confirm IC₅₀ values.
  • Off-Target Screening : Use panels of related receptors (e.g., ERβ vs. ERα) to validate selectivity .

Q. How is regioselective functionalization achieved?

  • Directed Ortho-Metalation : Employ LDA to deprotonate isoquinoline C-H bonds for halogenation .
  • Protecting Groups : Use Boc protection during acylation to prevent undesired side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.